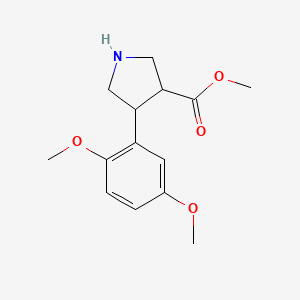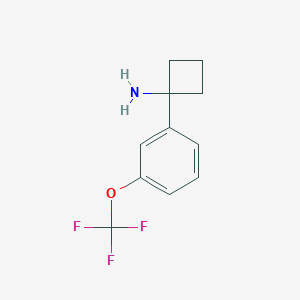
1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine is a chemical compound with the molecular formula C11H12F3NO and a molecular weight of 231.21 g/mol . This compound features a cyclobutane ring attached to a phenyl group substituted with a trifluoromethoxy group at the 3-position and an amine group at the 1-position. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, making this compound of interest in various fields such as pharmaceuticals and agrochemicals .
Méthodes De Préparation
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various trifluoromethylation reagents under specific reaction conditions. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Des Réactions Chimiques
1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethoxy and amine groups can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Applications De Recherche Scientifique
1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the development of agrochemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact effectively with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine can be compared with other similar compounds, such as:
3-(4-(Trifluoromethoxy)phenyl)cyclobutan-1-amine: This compound has a similar structure but with the trifluoromethoxy group at the 4-position.
1-(3-(Trifluoromethyl)phenyl)cyclobutan-1-amine: This compound features a trifluoromethyl group instead of a trifluoromethoxy group. The uniqueness of this compound lies in the specific positioning of the trifluoromethoxy group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H12F3NO |
|---|---|
Poids moléculaire |
231.21 g/mol |
Nom IUPAC |
1-[3-(trifluoromethoxy)phenyl]cyclobutan-1-amine |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)16-9-4-1-3-8(7-9)10(15)5-2-6-10/h1,3-4,7H,2,5-6,15H2 |
Clé InChI |
GCZSEOOJWAUTGV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2=CC(=CC=C2)OC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine](/img/structure/B15311824.png)
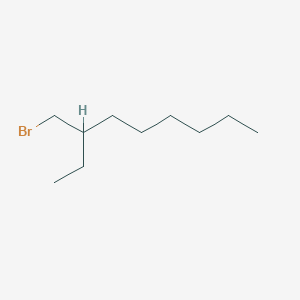
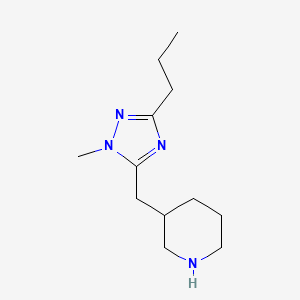
![Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15311844.png)
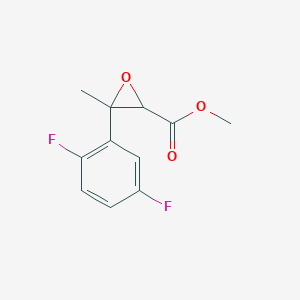
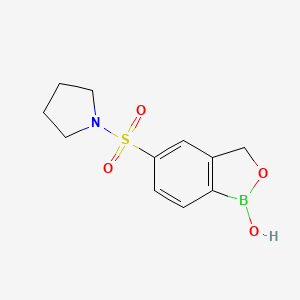
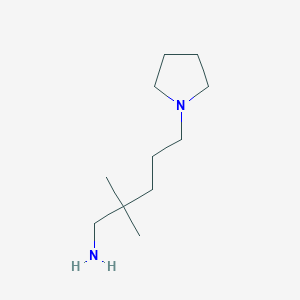

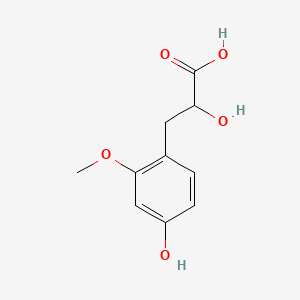
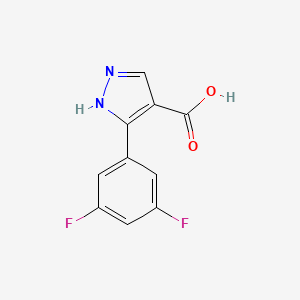
![2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B15311883.png)
